molecular formula C8H7F B1329300 3-Fluorostyrene CAS No. 350-51-6

3-Fluorostyrene

Cat. No. B1329300
CAS RN: 350-51-6
M. Wt: 122.14 g/mol
InChI Key: ZJSKEGAHBAHFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorostyrene is a fluorinated styrene derivative that has been the subject of various studies due to its unique properties and potential applications in organic synthesis. The presence of the fluorine atom at the meta position of the styrene moiety influences the physical, chemical, and electronic characteristics of the molecule, making it a valuable compound in the field of materials science and synthetic chemistry .

Synthesis Analysis

The synthesis of 3-fluorostyrene and its derivatives has been explored through various methodologies. For instance, the anionic polymerization of

Scientific Research Applications

  • Polymer Synthesis

    • 3-Fluorostyrene is often used in the synthesis of polymers . The fluorine atom in the compound can introduce unique properties to the resulting polymer, such as increased resistance to heat and chemicals .
  • Dielectric Electrets

    • A specific application of 3-Fluorostyrene is in the creation of dielectric electrets . Electrets are insulating dielectric materials that carry quasi-permanent neat charges . They have potential wide applications in electronic devices, filtration fabrics, and biological/medical sterilization .
  • Organic Transistors and Memories

    • 3-Fluorostyrene can be used in the creation of organic transistors and memories . The compound can be used to create a high-performance, optically transparent, and solution-processible polymer electret . This electret can stably accommodate charges and prevent moisture invasion in ambient environments, contributing to high environmental stability . The resulting FPS film can be used as a gate dielectric for organic field effect transistors (OFETs) and non-volatile memories .
  • Biological/Medical Sterilization

    • The electret properties of 3-Fluorostyrene can also be used for biological/medical sterilization . The quasi-permanent neat charges carried by the insulating dielectric material can be used for sterilization purposes .

Safety And Hazards

3-Fluorostyrene is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray .

Future Directions

3-Fluorostyrene is currently used for research and development purposes . Its future directions could involve further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

1-ethenyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSKEGAHBAHFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188533
Record name 3-Fluorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorostyrene

CAS RN

350-51-6
Record name 3-Fluorostyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Fluorostyrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KL9ZU62L4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorostyrene
Reactant of Route 2
Reactant of Route 2
3-Fluorostyrene
Reactant of Route 3
Reactant of Route 3
3-Fluorostyrene
Reactant of Route 4
3-Fluorostyrene
Reactant of Route 5
3-Fluorostyrene
Reactant of Route 6
3-Fluorostyrene

Citations

For This Compound
163
Citations
PY Wu, WB Tzeng - Journal of Molecular Spectroscopy, 2015 - Elsevier
… 3-fluorostyrene cation. Our one-dimensional potential energy surface calculations support that the cis–trans isomerization of 3-fluorostyrene … rotamers of the 3-fluorostyrene cation are …
Number of citations: 5 www.sciencedirect.com
K Sugiyama, T Ishizone, A Hirao… - Acta polymerica, 1995 - Wiley Online Library
… Ishihara et al. reported the syntheses of isotactic and syndiotactic poly(3-fluorostyrene)~ (3-FSt) and poly(4FSt)s using titanium compound with … Synthesis of 3-fluorostyrene …
Number of citations: 16 onlinelibrary.wiley.com
JM Hollas, MZB Hussein - Chemical physics letters, 1989 - Elsevier
… Single vibronic level fluorescence spectra of cis- and trans-3-fluorostyrene … suggest that cis-2FS will be of considerably higher energy than trans-2BF but, for 3-fluorostyrene (3FS), steric …
Number of citations: 25 www.sciencedirect.com
JJC Teixeira-Dias, PJA Ribeiro-Claro - Structural Chemistry, 1992 - Springer
… to a benzene ring will be the subject of further experimental and theoretical studies, important trends can be drawn from the results obtained in this work on 2- and 3-fluorostyrene. In 2FS…
Number of citations: 9 link.springer.com
RM Villamañán, JL Alonso - Chemical physics letters, 1989 - Elsevier
Microwave spectra of 3-fluorostyrene are analyzed in the frequency region 26.5–40.0 GHz. The analysis confirms the existence in the gas phase of two rotational isomers, cis and trans. …
Number of citations: 18 www.sciencedirect.com
JB Levy, DM Sterling - The Journal of Organic Chemistry, 1985 - ACS Publications
The reaction of fluoroxytrifluoromethane (FTM) with a group of ring-substituted styrenes has been studied. Reaction products have been determined, and relative rates for addition to the …
Number of citations: 34 pubs.acs.org
CM Harper, JM Hollas - Chemical physics letters, 1994 - Elsevier
Results obtained for 3-fluorostyrene from single vibronic level fluorescence in a supersonic jet, microwave spectroscopy and ab initio calculations have been interpreted to give cis-trans …
Number of citations: 6 www.sciencedirect.com
F Bergmann, A Kalmus, E Breuer - Journal of the American …, 1958 - ACS Publications
… In the 40 years since, /3-fluorostyrene has been studied only very little, and Truce and … ,6 was first studied as a source of /3-fluorostyrene, but direct dehydration of the alcohol could not …
Number of citations: 19 pubs.acs.org
PJA Ribeiro‐Claro… - Journal of Raman …, 1993 - Wiley Online Library
The Raman spectra of liquid 3‐fluorostyrene show pairs of bands whose temperature‐dependent intensities clearly suggest the occurrence of a conformational equilibrium. From these …
JM Granadino-Roldán, M Fernández-Gómez… - Physical Chemistry …, 2002 - pubs.rsc.org
… by less than one unit for styrene as for 3-fluorostyrene (experimental torsional barrier, 3 kcal mol −… In fact, our results for 3-fluorostyrene are similar to those obtained by Karpfen et al. for …
Number of citations: 8 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.